3-Hexen-2-one

Flavor Chemistry Sensory Analysis Volatile Organic Compounds

3-Hexen-2-one (CAS 763-93-9, C₆H₁₀O, MW 98.14 g/mol) is a naturally occurring α,β-unsaturated methyl ketone (enone) found in lime peel, corn, and various plant species. It is commercially available in ≥95% purity as a colorless to pale yellow liquid, with a boiling point of 140 °C at 760 mmHg, vapor pressure of 6.3 mmHg at 25 °C, and flash point of 36.5 °C.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 763-93-9
Cat. No. B1231029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexen-2-one
CAS763-93-9
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC=CC(=O)C
InChIInChI=1S/C6H10O/c1-3-4-5-6(2)7/h4-5H,3H2,1-2H3/b5-4+
InChIKeyLPCWMYHBLXLJJQ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexen-2-one (CAS 763-93-9) Technical Procurement Profile for Flavor and Synthesis Applications


3-Hexen-2-one (CAS 763-93-9, C₆H₁₀O, MW 98.14 g/mol) is a naturally occurring α,β-unsaturated methyl ketone (enone) found in lime peel, corn, and various plant species [1]. It is commercially available in ≥95% purity as a colorless to pale yellow liquid, with a boiling point of 140 °C at 760 mmHg, vapor pressure of 6.3 mmHg at 25 °C, and flash point of 36.5 °C . The compound exists primarily as the (E)-isomer and features a conjugated double bond at position 3 and a carbonyl group at position 2, making it a reactive synthetic building block .

3-Hexen-2-one Procurement: Why Isomeric Purity and Regulatory Status Preclude Generic Substitution


Generic substitution among C₆ enone positional isomers (e.g., 4-hexen-3-one, CAS 2497-21-4) or related methyl ketones is not scientifically defensible due to three non-negotiable differentiation factors. First, 3-hexen-2-one exhibits a remarkably low odor threshold (~10 ppb) and a distinct green, grassy, fruity profile that differs fundamentally from the pungent, metallic, spicy notes of 4-hexen-3-one [1]. Second, 3-hexen-2-one lacks FEMA GRAS and JECFA food flavoring approval, rendering it categorically unsuitable for direct food or flavor applications—a regulatory constraint that does not universally apply to its analogs [2]. Third, the (E)-isomer configuration and specific α,β-unsaturated ketone geometry of 3-hexen-2-one dictate its reactivity in Diels–Alder cycloadditions and Michael additions, yielding synthetic outcomes that positional isomers cannot replicate .

3-Hexen-2-one vs. Comparators: Quantified Evidence for Scientific Selection


3-Hexen-2-one Odor Threshold Comparison: 10 ppb vs. Positional Isomers

3-Hexen-2-one exhibits an extremely low odor threshold of approximately 10 ppb (parts per billion), classifying it among the most potent green-odorous volatile organic compounds (VOCs) used in flavor and fragrance research . While the odor threshold for 4-hexen-3-one is not consistently reported in the same standardized units across the available literature, its organoleptic profile is definitively described as pungent, ethereal, spicy, metallic, and acidic at 1.00% in propylene glycol—a stark qualitative divergence from the green, grassy, fruity character of 3-hexen-2-one [1].

Flavor Chemistry Sensory Analysis Volatile Organic Compounds

3-Hexen-2-one Regulatory Classification: NOT for Flavor Use vs. FEMA GRAS Analogs

3-Hexen-2-one is explicitly classified as 'not for flavor use' and 'not for fragrance use' according to the Good Scents Company database, and it holds no FEMA number nor JECFA food flavoring approval [1]. In contrast, the positional isomer 4-hexen-3-one (CAS 2497-21-4) possesses FEMA number 3352 and JECFA number 1125, signifying its regulatory clearance for direct food flavoring applications [2].

Regulatory Compliance Food Flavoring Fragrance Formulation

3-Hexen-2-one GC Retention Index (Kovats): 843 on CP-Sil-8CB for Analytical Identification

The Kovats retention index (RI) for (E)-3-hexen-2-one is reported as 843 on a CP-Sil-8CB capillary column (Chrompack) under conditions described by Elmore et al. (2002) [1]. This value enables unambiguous chromatographic identification and differentiation from other C₆ enones and methyl ketones in complex volatile matrices, including meat-like model systems and natural product extracts.

Analytical Chemistry GC-MS Volatile Compound Identification

3-Hexen-2-one Synthetic Utility: α,β-Unsaturated Enone Reactivity for Diels–Alder and Michael Additions

As an α,β-unsaturated ketone (enone), 3-hexen-2-one serves as an electrophilic dienophile in Diels–Alder cycloadditions and as a Michael acceptor for nucleophilic additions. A representative study demonstrates that (E)-6,6-dimethoxy-3-hexen-2-one, a derivative, reacts with cyclopentadiene, 1,3-cyclohexadiene, anthracene, and 1,3-diphenylisobenzofuran to yield Diels–Alder adducts, which upon hydrolysis provide keto aldehydes [1]. This reactivity profile is conferred by the conjugated double bond at position 3 adjacent to the carbonyl at position 2.

Organic Synthesis Cycloaddition Fine Chemicals

3-Hexen-2-one (CAS 763-93-9) Validated Application Scenarios for Procurement Planning


Synthetic Intermediate for Diels–Alder Cycloadditions and Michael Additions in Medicinal Chemistry

3-Hexen-2-one is procured as a reactive building block for constructing cyclic and heterocyclic frameworks. The conjugated enone system (C=C-C=O) enables Diels–Alder cycloadditions with dienes (e.g., cyclopentadiene, 1,3-cyclohexadiene, anthracene) to yield adducts that can be further functionalized via hydrolysis to keto aldehydes . This reactivity makes the compound valuable for synthesizing pharmaceutical intermediates, agrochemical precursors, and complex natural product analogs.

Analytical Reference Standard for GC-MS Identification of Plant Volatiles and Food Aroma Compounds

The validated Kovats retention index of 843 on CP-Sil-8CB columns provides a reliable reference for identifying (E)-3-hexen-2-one in complex volatile mixtures from plant extracts (e.g., Citrus aurantiifolia peel), meat flavor model systems, and fermented products . Procurement of high-purity 3-hexen-2-one as an analytical standard supports accurate peak assignment in metabolomics, food chemistry, and natural product discovery workflows.

Fragrance Research Intermediate for Green Top-Note Development (Non-Food Use Only)

Due to its ultra-low odor threshold of approximately 10 ppb and distinctive green, grassy, fruity character, 3-hexen-2-one is employed in fragrance research to formulate fresh top-note accords . However, procurement decisions must account for the compound's regulatory exclusion from food and flavor applications [1]. This compound is appropriate only for non-ingestible fragrance research, fine fragrance development, and industrial odorant studies.

Plant Metabolite Research and Semiochemical Studies

As a naturally occurring plant metabolite identified in Zea mays, Tripleurospermum maritimum, and Centella asiatica , 3-hexen-2-one is procured for studies investigating plant volatile emission, ecological signaling, and plant defense mechanisms. The compound's role as a volatile organic compound (VOC) in the lipoxygenase (LOX) pathway makes it relevant for research on plant-insect interactions, herbivore-induced volatile emission, and semiochemical communication [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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